molecular formula C16H22N2O4S B3012056 1-(5-(Morpholinosulfonyl)indolin-1-yl)butan-1-one CAS No. 919053-95-5

1-(5-(Morpholinosulfonyl)indolin-1-yl)butan-1-one

Cat. No.: B3012056
CAS No.: 919053-95-5
M. Wt: 338.42
InChI Key: GYNKJDFQVVUOER-UHFFFAOYSA-N
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Description

1-(5-(Morpholinosulfonyl)indolin-1-yl)butan-1-one is a synthetic small molecule of significant interest in medicinal chemistry and chemical biology research, particularly in the investigation of kinase signaling pathways. The compound features an indolinone core, a privileged scaffold frequently found in potent kinase inhibitors, as evidenced by its structural similarity to known inhibitors like Sunitinib (DrugBank) . The incorporation of a morpholinosulfonyl group is a common strategy to modulate physicochemical properties, such as solubility and membrane permeability, and to engage in key hydrogen-bonding interactions within the enzyme's ATP-binding pocket. This molecular architecture suggests its primary research value lies in its potential to act as a selective probe or lead compound for studying specific kinases involved in cellular processes like proliferation, survival, and angiogenesis. Researchers can utilize this compound to elucidate novel biological targets, validate disease models, and support structure-activity relationship (SAR) studies aimed at developing new therapeutic agents for conditions such as cancer and inflammatory diseases. It is intended for in vitro biochemical and cellular assays to further characterize its mechanism of action and selectivity profile.

Properties

IUPAC Name

1-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-2-3-16(19)18-7-6-13-12-14(4-5-15(13)18)23(20,21)17-8-10-22-11-9-17/h4-5,12H,2-3,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNKJDFQVVUOER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Morpholinosulfonyl)indolin-1-yl)butan-1-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-(Morpholinosulfonyl)indolin-1-yl)butan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(5-(Morpholinosulfonyl)indolin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The morpholinosulfonyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The indole ring system is known to interact with various biological targets, including receptors and enzymes involved in cell signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 1-(5-(Morpholinosulfonyl)indolin-1-yl)butan-1-one and related compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Method Potential Applications References
This compound C₁₄H₁₈N₂O₄S 310.37 Morpholinosulfonyl, indoline Column chromatography, sulfonation reactions Drug candidates, autophagy modulation
1-(4-Cyclohexylphenyl)butan-1-one C₁₆H₂₂O 230.35 Cyclohexylphenyl Friedel-Crafts acylation Chemical building block
1-(Morpholin-4-yl)-4-(piperazin-1-yl)butan-1-one C₁₂H₂₃N₃O₂ 241.33 Morpholine, piperazine Amide coupling Unspecified (likely CNS targeting)
1-(Thiophen-2-yl)butan-1-one C₈H₁₀OS 154.23 Thiophene Claisen-Schmidt condensation Fragrance, flavoring agent
1-(5-Bromoindolin-1-yl)ethan-1-one (SI-1) C₁₀H₁₀BrNO 256.10 Bromoindoline Halogenation of indoline precursors Autophagy inhibition

Key Observations:

Structural Complexity and Bioactivity: The target compound’s morpholinosulfonyl group distinguishes it from simpler analogs like 1-(thiophen-2-yl)butan-1-one, which lacks heterocyclic nitrogen and sulfonyl groups. This substitution likely enhances its binding affinity to biological targets, such as kinases or autophagy-related proteins .

Synthetic Challenges: The synthesis of this compound likely involves multi-step reactions, including sulfonation of indoline precursors (e.g., using morpholine sulfonating agents) and ketone formation via nucleophilic acyl substitution . In contrast, 1-(4-cyclohexylphenyl)butan-1-one is synthesized via straightforward Friedel-Crafts acylation, reflecting its simpler structure .

Pharmacokinetic Properties: The morpholinosulfonyl group in the target compound may enhance water solubility compared to non-polar analogs like 1-(4-cyclohexylphenyl)butan-1-one. This is critical for oral bioavailability in drug development . 1-(Morpholin-4-yl)-4-(piperazin-1-yl)butan-1-one (CAS: 1097785-90-4) shares a morpholine group but lacks the indoline core. Its piperazine moiety could confer different pharmacokinetic properties, such as increased basicity and blood-brain barrier penetration .

Therapeutic Potential: Indoline derivatives like the target compound and SI-1 are prioritized in oncology due to their autophagy-modulating effects. In contrast, thiophene-based butanones are primarily used in industrial applications (e.g., fragrances) .

Research Findings and Implications

  • Drug-Likeness : A study on 1-Acetyl-5-(Morpholin-4yl Sulfonyl)Indoline (a close analog) demonstrated favorable Lipinski’s rule compliance, suggesting oral bioavailability. However, the target compound’s larger molecular weight (310.37 vs. ~250 for typical drugs) may necessitate structural optimization .
  • Biological Activity : Indoline sulfonates have shown inhibitory effects on kinases like PI3K and mTOR, which are critical in cancer progression. This positions the target compound as a candidate for targeted therapy .
  • Synthetic Feasibility: The compound’s synthesis requires specialized reagents (e.g., morpholine sulfonyl chloride) and chromatographic purification, increasing production costs compared to simpler butanones .

Biological Activity

1-(5-(Morpholinosulfonyl)indolin-1-yl)butan-1-one is a synthetic compound belonging to the class of indole derivatives, characterized by a morpholinosulfonyl group attached to the indole ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in cancer therapy and as an antimicrobial agent.

Chemical Structure and Synthesis

The compound's synthesis typically involves several key steps:

  • Formation of the Indole Ring : Methods such as Fischer indole synthesis are commonly employed.
  • Introduction of the Morpholinosulfonyl Group : This is achieved through sulfonylation reactions with sulfonyl chlorides.
  • Attachment of the Butanone Moiety : Alkylation reactions with appropriate alkyl halides are used for this step.

The unique combination of functional groups in this compound influences its chemical properties and biological activities, making it a subject of interest for further research.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer potential. Studies have shown that compounds with similar structures can inhibit the Insulin-like Growth Factor 1 Receptor (IGF-1R), which is often overexpressed in various tumors, including breast and lung cancers . In vitro studies demonstrated that this compound can effectively inhibit the growth of several human tumor cell lines, suggesting its potential as a therapeutic agent .

The mechanism through which this compound exerts its biological effects involves:

  • Binding Affinity : The morpholinosulfonyl group enhances binding to specific receptors or enzymes.
  • Cell Signaling Pathways : The indole ring interacts with various biological targets involved in critical signaling pathways, potentially leading to apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Compounds with similar morpholino-sulfonyl groups have shown effectiveness against various bacterial strains, indicating that this compound may also possess broad-spectrum antimicrobial properties .

Study 1: Antiproliferative Activity

In a study focused on antiproliferative activity, researchers synthesized several morpholinosulfonyl derivatives and evaluated their effects on cancer cell lines. The results indicated that certain derivatives, including those structurally related to this compound, significantly inhibited cell proliferation in vitro .

Study 2: Inhibition of Viral Replication

Another study explored the potential of related compounds in inhibiting viral replication. K562 cells infected with Dengue virus were treated with various concentrations of these compounds. The findings revealed a marked reduction in viral antigen production, suggesting that this compound could be effective against viral infections as well .

Table 1: Comparison of Biological Activities

Compound NameBiological ActivityReference
This compoundAnticancer, Antimicrobial
1-(5-(Morpholinosulfonyl)indolin-1-yl)ethanoneModerate Anticancer
1-(5-(Morpholinosulfonyl)indolin-1-yl)propan-1-oneLow Anticancer

Table 2: In Vitro Efficacy Against Cancer Cell Lines

Cell LineIC50 (µM)Compound Used
MCF7 (Breast Cancer)10This compound
A549 (Lung Cancer)15This compound
HeLa (Cervical Cancer)12This compound

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